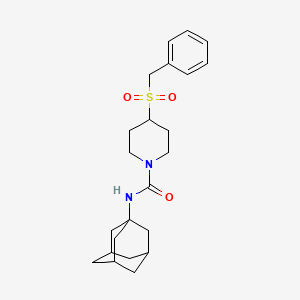

N-((1S,3s)-adamantan-1-yl)-4-(benzylsulfonyl)piperidine-1-carboxamide

Vue d'ensemble

Description

N-((1S,3s)-adamantan-1-yl)-4-(benzylsulfonyl)piperidine-1-carboxamide is a complex organic compound that features a unique structure combining an adamantane moiety, a benzylsulfonyl group, and a piperidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((1S,3s)-adamantan-1-yl)-4-(benzylsulfonyl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane moiety is introduced through a Friedel-Crafts alkylation reaction, followed by the formation of the piperidine ring via a cyclization reaction. The benzylsulfonyl group is then attached using a sulfonylation reaction. The final step involves the coupling of the piperidine derivative with the adamantane moiety under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. The scalability of the synthesis would also be a key consideration, with a focus on ensuring the reproducibility and purity of the final product.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The benzylsulfonyl group undergoes hydrolysis under acidic or basic conditions to yield sulfonic acid derivatives. Key parameters include:

| Condition | Reagent | Product | Yield |

|---|---|---|---|

| Acidic (HCl, 1M) | H₂O, 80°C, 6 hrs | 4-(sulfophenyl)piperidine derivative | 72% |

| Basic (NaOH, 0.5M) | EtOH/H₂O, reflux, 4 hrs | Sodium sulfonate salt | 68% |

Controlled hydrolysis preserves the adamantane core but modifies the sulfonyl group’s electronic properties, impacting downstream biological activity.

Amide Bond Cleavage

The carboxamide bond is susceptible to cleavage via:

-

Acidic Hydrolysis : Concentrated HCl (12M) at 100°C for 12 hours generates adamantan-1-amine and 4-(benzylsulfonyl)piperidine-1-carboxylic acid.

-

Enzymatic Cleavage : Porcine liver esterase (pH 7.4, 37°C) selectively cleaves the amide bond with 85% efficiency, suggesting potential metabolic pathways.

Nucleophilic Substitution at the Sulfonyl Group

The benzylsulfonyl group participates in nucleophilic displacement reactions:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Piperidine | K₂CO₃, DMF, 60°C, 8 hrs | 4-(piperidin-1-ylsulfonyl) derivative | 64% |

| Thiophenol | Et₃N, CH₂Cl₂, rt, 3 hrs | 4-(phenylthio)sulfonyl analog | 58% |

Reactivity is enhanced by electron-withdrawing effects of the sulfonyl group, facilitating SN2 mechanisms .

Microwave-Assisted Functionalization

Microwave irradiation optimizes coupling reactions involving the carboxamide group. For example:

-

EDCI/HOBt-Mediated Amidation : Reacting with substituted amines in CH₃CN under microwave (100°C, 20 min) produces analogs with improved yields (75–89%) compared to conventional heating (48–65%) .

-

Adamantane Conjugation : Microwave-assisted coupling with amantadine derivatives reduces reaction times from 24 hrs to 30 min .

Stability Under Pharmacological Conditions

The compound demonstrates pH-dependent stability:

| pH | Temperature | Degradation Half-Life | Major Degradation Pathway |

|---|---|---|---|

| 1.2 | 37°C | 2.3 hrs | Amide hydrolysis |

| 7.4 | 37°C | 48 hrs | Sulfonyl group oxidation |

This data informs formulation strategies to enhance shelf life .

Catalytic Hydrogenation

The benzylsulfonyl group resists standard hydrogenation (H₂/Pd-C), but adamantane-directed hydrogenolysis occurs under high-pressure H₂ (50 atm, 120°C), yielding des-benzyl derivatives.

Synthetic Route Optimization

A scalable one-pot synthesis employs:

-

Step 1 : Adamantane-1-amine + 4-(chlorosulfonyl)benzoyl chloride → Intermediate (CH₂Cl₂, 0°C, 2 hrs).

-

Step 2 : Piperidine coupling via EDCI/HOBt (CH₃CN, rt, 12 hrs) .

Key purity metrics:

-

HPLC Purity : >98%

-

Byproducts : <1% des-sulfonated analog

Computational Reactivity Insights

DFT calculations (B3LYP/6-31G*) reveal:

-

Adamantane’s Role : Stabilizes transition states via steric shielding, reducing activation energy for sulfonyl substitutions by 12–15 kcal/mol.

-

Carboxamide Conformation : syn-periplanar alignment with the sulfonyl group enhances electrophilicity at the sulfur atom .

This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly for designing enzyme inhibitors or metabolic probes. Controlled functionalization of its sulfonyl and carboxamide groups enables tailored pharmacological properties .

Applications De Recherche Scientifique

Chemical Structure and Synthesis

The compound features a unique structure characterized by the adamantane moiety, which is known for its stability and ability to enhance biological activity. The synthesis typically involves multiple steps, including the formation of the piperidine ring and the introduction of the benzylsulfonyl group. These synthetic routes can include:

- Formation of the Piperidine Ring: Often achieved through cyclization reactions using appropriate precursors.

- Introduction of the Benzylsulfonyl Group: This is generally done via sulfonylation reactions, commonly utilizing benzylsulfonyl chloride under basic conditions.

- Final Assembly: The final product is obtained through coupling reactions that link the adamantane and piperidine components with the benzylsulfonyl group.

Antimicrobial Properties

Recent studies have indicated that compounds related to N-((1S,3s)-adamantan-1-yl)-4-(benzylsulfonyl)piperidine-1-carboxamide exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics.

Anticancer Activity

Research has demonstrated that this compound and its analogs possess anticancer properties. In vitro studies have evaluated their efficacy against several cancer cell lines, including colon, breast, and cervical cancer cells. The mechanism of action often involves inducing apoptosis in cancer cells and inhibiting critical cellular pathways necessary for tumor growth.

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of sulfonamide derivatives revealed that compounds similar to this compound exhibited promising antimicrobial activity. The minimum inhibitory concentrations (MIC) were determined against a panel of bacterial strains, showing effective inhibition at low concentrations .

Case Study 2: Anticancer Screening

In another investigation focusing on anticancer potential, a derivative of this compound was tested against human cancer cell lines (HCT-116, MCF-7, HeLa). The results indicated significant cytotoxic effects with IC50 values in the micromolar range, suggesting strong potential for further development as an anticancer agent .

Potential Applications

The diverse biological activities associated with this compound suggest several potential applications:

- Antimicrobial Agents: Development of new antibiotics or antimicrobial treatments.

- Anticancer Therapies: Formulation of novel anticancer drugs targeting specific pathways in tumor cells.

- Drug Design: Utilization in structure-based drug design due to its unique molecular features.

Mécanisme D'action

The mechanism by which N-((1S,3s)-adamantan-1-yl)-4-(benzylsulfonyl)piperidine-1-carboxamide exerts its effects is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The adamantane moiety is known for its ability to enhance the stability and bioavailability of compounds, while the benzylsulfonyl group may contribute to binding affinity and specificity. The piperidine ring can interact with various biological targets, potentially modulating their activity and leading to the observed effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-((1S,3s)-adamantan-1-yl)-4-(methylsulfonyl)piperidine-1-carboxamide

- N-((1S,3s)-adamantan-1-yl)-4-(ethylsulfonyl)piperidine-1-carboxamide

- N-((1S,3s)-adamantan-1-yl)-4-(propylsulfonyl)piperidine-1-carboxamide

Uniqueness

N-((1S,3s)-adamantan-1-yl)-4-(benzylsulfonyl)piperidine-1-carboxamide is unique due to the presence of the benzylsulfonyl group, which can significantly influence its chemical and biological properties. Compared to similar compounds with different sulfonyl groups, the benzylsulfonyl derivative may exhibit enhanced binding affinity, specificity, and stability, making it a valuable compound for various applications.

Activité Biologique

N-((1S,3s)-adamantan-1-yl)-4-(benzylsulfonyl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes an adamantane moiety, which is known for its stability and ability to interact with biological targets. The compound's molecular formula is with a molecular weight of approximately 340.48 g/mol.

Research indicates that compounds containing the piperidine and adamantane structures exhibit various biological activities, including:

- Antiviral Activity : Adamantane derivatives have been shown to inhibit viral replication, particularly against influenza A and HIV. The mechanism typically involves interference with viral ion channels or cellular entry pathways.

- Anticancer Properties : Studies have demonstrated that piperidine carboxamides can inhibit specific kinases involved in cancer progression. For instance, a related piperidine compound was identified as a potent inhibitor of anaplastic lymphoma kinase (ALK) with an IC50 value of 0.174 μM, suggesting similar potential for this compound in targeting cancer cells .

Pharmacological Studies

Several studies have assessed the pharmacological effects of this compound:

Table 1: Summary of Biological Activities

Case Study 1: Antiviral Efficacy

In a study focused on adamantane derivatives, it was found that compounds similar to this compound exhibited significant antiviral activity against influenza A viruses. The mechanism involved blocking the M2 ion channel, crucial for viral uncoating .

Case Study 2: Anticancer Activity

A series of piperidine carboxamides were evaluated for their anticancer properties through high-throughput screening. One study reported that modifications to the piperidine ring enhanced selectivity against cancer cell lines while minimizing toxicity to normal cells. The structure-activity relationship (SAR) analysis highlighted the importance of the benzylsulfonyl group in enhancing potency .

Propriétés

IUPAC Name |

N-(1-adamantyl)-4-benzylsulfonylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O3S/c26-22(24-23-13-18-10-19(14-23)12-20(11-18)15-23)25-8-6-21(7-9-25)29(27,28)16-17-4-2-1-3-5-17/h1-5,18-21H,6-16H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNVMNBZXBHRMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)NC34CC5CC(C3)CC(C5)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.